(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan

Catalog No.
S1530990
CAS No.
143112-52-1
M.F
C10H11N5O3
M. Wt
249.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofuraza...

CAS Number

143112-52-1

Product Name

(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan

IUPAC Name

(3S)-1-(4-nitro-2,1,3-benzoxadiazol-7-yl)pyrrolidin-3-amine

Molecular Formula

C10H11N5O3

Molecular Weight

249.23 g/mol

InChI

InChI=1S/C10H11N5O3/c11-6-3-4-14(5-6)7-1-2-8(15(16)17)10-9(7)12-18-13-10/h1-2,6H,3-5,11H2/t6-/m0/s1

InChI Key

QSDDQXROWUJAJX-LURJTMIESA-N

SMILES

C1CN(CC1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

Canonical SMILES

C1CN(CC1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

Isomeric SMILES

C1CN(C[C@H]1N)C2=CC=C(C3=NON=C23)[N+](=O)[O-]

The exact mass of the compound (S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-4-(3-Amino-pyrrolidino)-7-nitrobenzofurazan ((S)-NBD-APy, CAS 143112-52-1) is a specialized chiral fluorescent derivatization reagent utilized for the enantiomeric resolution of carboxylic acids and amino acids. By reacting with target analytes at room temperature in the presence of activation agents like triphenylphosphine and 2,2'-dipyridyl disulfide, it forms stable diastereomeric amides [1]. These derivatives exhibit distinct fluorescence properties, with an excitation maximum at approximately 470 nm and emission at 540 nm, allowing for baseline enantioseparation on conventional reversed-phase HPLC columns [1]. For procurement and analytical material selection, (S)-NBD-APy is prioritized because it eliminates the need for costly chiral stationary phases while achieving trace-level detection limits in the low femtomole range, making it a critical reagent for the pharmacokinetic profiling and quality control of chiral drugs [2].

Workflow Fit

1
Pre-column derivatization of chiral carboxylic acids
2
Diastereomer separation on standard C18 columns
3
Sensitive fluorescence detection

Substituting (S)-NBD-APy with achiral derivatization reagents (such as DBD-PZ) or generic fluorophores (like NBD-Cl) fundamentally alters the analytical workflow and increases operational costs. Achiral reagents require the subsequent use of expensive, specialized chiral stationary phase (CSP) columns to resolve enantiomers, which increases per-analysis costs and reduces overall column lifespan [1]. Furthermore, while alternative chiral reagents like Marfey's reagent are widely used, they often rely on UV detection, which is highly susceptible to matrix interference in complex biological samples. In contrast, (S)-NBD-APy provides a built-in chiral center that enables diastereomeric separation on standard, low-cost reversed-phase columns (e.g., ODS)[1], while its specific 470 nm excitation maximum aligns precisely with argon-ion lasers for highly selective laser-induced fluorescence (LIF) detection, a synergy that generic substitutes cannot replicate [2].

Substitution Risk

Target
(S)-(+)-NBD-APy
Chiral recognition via (S)-3-aminopyrrolidine moiety
Optimized fluorescence emission for common detectors
Validated derivatization chemistry for carboxylic acids
Substitute Risk
Achiral NBD-F / NBD-Cl
May lack chiral recognition, preventing enantiomer resolution
Spectral mismatch may alter detection sensitivity
Derivatization kinetics and diastereomer stability may differ, requiring method re-validation

Trace-Level Detection Sensitivity for Chiral Carboxylic Acids

When evaluating chiral derivatization reagents for the HPLC analysis of enantiomeric carboxylic acids, (S)-NBD-APy demonstrates higher sensitivity compared to structurally related aminosulfonyl alternatives. In a comparative study, the detection limit (S/N = 2) for NBD-APy-derivatized naproxen was quantified at 15 fmol per injection. This outperforms the aminosulfonyl analog ABD-APy, which yielded a detection limit of 30 fmol under identical reversed-phase HPLC conditions [1].

Evidence DimensionHPLC Fluorescence Detection Limit (S/N = 2)
Target Compound Data15 fmol (NBD-APy-Naproxen)
Comparator Or Baseline30 fmol (ABD-APy-Naproxen)
Quantified Difference2-fold lower detection limit for NBD-APy
ConditionsReversed-phase HPLC (Inertsil ODS-2), water-acetonitrile mobile phase, excitation at 470 nm

A lower detection limit allows analytical laboratories to quantify trace levels of chiral drug enantiomers in volume-limited biological matrices, directly influencing the choice of labeling reagent for pharmacokinetic studies.

HPLC Detection Sensitivity
Head-to-head
15 fmol (S/N=2) for naproxen
1.5x more sensitive than ABD-APy; 0.67x vs DBD-APy
Reported standard fluorescence sensitivity context
Reversed-phase HPLC, Ex/Em ~470/540 nm

Reversed-Phase Compatibility and Elimination of Chiral Columns

The procurement of (S)-NBD-APy allows laboratories to bypass the use of expensive chiral stationary phases (CSPs). Studies on the enantioseparation of 2-arylpropionic acids demonstrated that diastereomeric derivatization with (S)-NBD-APy enables baseline resolution on standard reversed-phase columns with high sensitivity (e.g., S/N of 200:1 for a 12.5 pmol injection). In contrast, utilizing non-chiral derivatization reagents like DBD-PZ necessitates the use of CSPs, which was quantitatively shown to provide less overall sensitivity during LC-MS analysis [1].

Evidence DimensionChromatographic separation requirement and LC-MS sensitivity
Target Compound DataHigh sensitivity on standard reversed-phase columns
Comparator Or BaselineNon-chiral derivatization (DBD-PZ) requiring Chiral Stationary Phases (CSP) with lower sensitivity
Quantified DifferenceElimination of CSP requirement while maintaining high signal-to-noise ratios (200:1 at 12.5 pmol)
ConditionsHPLC-ESI-MS of 2-arylpropionic acids (e.g., ketoprofen)

Utilizing standard reversed-phase columns instead of fragile and expensive chiral columns drastically reduces routine consumable costs and improves method robustness for high-throughput QA/QC.

LIF Detection Limit
Head-to-head
2.9 fmol (S/N=2) for naproxen
3.8x more sensitive than DBD-APy; 10x vs ABD-APy
Reported LIF sensitivity context
Argon-ion laser 488 nm excitation

Argon-Ion Laser Compatibility for Capillary Electrophoresis

The photophysical properties of (S)-NBD-APy make it highly compatible with advanced analytical setups such as Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF). The NBD-APy diastereomeric derivatives exhibit a maximum excitation wavelength of 470 nm, which aligns closely with the 457.9 nm emission line of standard argon-ion lasers [1]. This allows for highly efficient excitation without the need for specialized deep-UV lasers required by other fluorophores.

Evidence DimensionExcitation wavelength alignment with LIF lasers
Target Compound DataMaximum excitation at 470 nm
Comparator Or BaselineUV-excited fluorophores (requiring <350 nm lasers)
Quantified DifferenceDirect compatibility with 457.9 nm argon lasers
ConditionsFluorescence detection in CE-LIF systems

Procurement of (S)-NBD-APy ensures seamless integration with standard, widely available argon-ion laser detectors, avoiding the capital expenditure required for specialized UV laser equipment.

Emission Spectrum
Head-to-head
~540 nm emission maximum
40-45 nm blue-shifted vs DBD-APy, ABD-APy
Reported spectral differentiation context
Potential for multiplexed detection

Room-Temperature Derivatization Processability

Unlike many traditional derivatization protocols that require elevated temperatures (such as heating at 60°C for 30 minutes with NBD-Cl), (S)-NBD-APy reacts efficiently with carboxylic acids at room temperature. When utilized with activation agents such as 2,2'-dipyridyl disulfide and triphenylphosphine, the derivatization proceeds to completion without thermal stress [1]. This mild processability prevents the thermal degradation or racemization of sensitive chiral metabolites during sample preparation.

Evidence DimensionDerivatization Temperature
Target Compound DataRoom temperature (approx. 20-25°C)
Comparator Or BaselineNBD-Cl protocols requiring 60°C heating
Quantified Difference~35-40°C reduction in required reaction temperature
ConditionsPre-column derivatization of carboxylic acids

Room-temperature labeling protocols reduce sample preparation time, lower the risk of analyte degradation, and improve the reproducibility of the analytical workflow.

Enantiomeric Purity
Specification review
99.5%
Reported optical purity attribute
Determined by chiral HPLC
Ibuprofen Labeling
Data to verify
Effective derivatization for ibuprofen
Reported application context
Mukaiyama-Corey conditions
Argon-Ion LIF Compatibility
Class-level
Excitation maximum ~470 nm
Compatible with 488 nm argon-ion laser
Reported instrument compatibility context
Supports existing LIF systems

Pharmacokinetic Profiling of NSAID Enantiomers

Because (S)-NBD-APy enables trace-level (15 fmol) detection and baseline separation of chiral carboxylic acids on standard reversed-phase columns, it is the reagent of choice for quantifying the enantiomeric ratios of 2-arylpropionic acids (e.g., naproxen, ketoprofen) in plasma. This is critical for pharmaceutical companies assessing the stereospecific pharmacokinetics of chiral drugs[1].

Enantiomeric Purity Testing in Peptide Synthesis

The mild, room-temperature derivatization conditions of (S)-NBD-APy prevent heat-induced racemization, making it highly suitable for determining the enantiomeric excess of non-proteinogenic amino acids used as building blocks in solid-phase peptide synthesis. It allows QA/QC labs to verify chiral purity without relying on expensive chiral stationary phases [2].

Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)

Due to its maximum excitation at 470 nm, (S)-NBD-APy is aligned with the emission lines of standard argon-ion lasers (457.9 nm). This makes it an optimal procurement choice for laboratories developing ultra-sensitive CE-LIF methods for chiral neurotoxins or trace chiral metabolites in limited biological samples [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Micro-volume bioanalysis research
LIF detection compatibility
Trace-level sensitivity validation
NSAID enantiomer QC testing
Standard fluorescence sensitivity
Method transfer and reproducibility
Chiral LC-MS impurity profiling
MS-compatible derivatization
Detection specificity in complex matrices
New chiral compound characterization
Literature-validated chiral recognition
Optical purity confirmation

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(3S)-1-(7-Nitro-2,1,3-benzoxadiazol-4-yl)pyrrolidin-3-amine

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